
1-(4-Biphenylyl)ethanol
Overview
Description
1-(4-Biphenylyl)ethanol is an organic compound with the formula C14H14O . It appears as a white crystalline solid . It has good solubility and can be dissolved in ethanol, ether, and ketone solvents . It has a certain stability and is not easy to decompose at room temperature .
Molecular Structure Analysis
The molecular formula of 1-(4-Biphenylyl)ethanol is C14H14O . The molecular weight is 198.260 Da . The structure consists of a biphenyl group attached to an ethanol group .Physical And Chemical Properties Analysis
1-(4-Biphenylyl)ethanol has a density of 1.1±0.1 g/cm³ . Its boiling point is 340.4±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The flash point is 148.6±17.8 °C . The index of refraction is 1.581 .Scientific Research Applications
Biocatalytic Production and Optimization
1-(4-Biphenylyl)ethanol is significant in the production of various drug intermediates. Studies have focused on synthesizing enantiomerically pure forms of similar compounds using biocatalysts like Lactobacillus senmaizuke. This process involves optimizing conditions such as pH, temperature, and agitation speed to achieve high conversion rates and enantiomeric excess. Such processes are crucial for synthesizing compounds used in antihistamines like diphenhydramine hydrochloride and loratadine (Kavi, Özdemir, Dertli, & Şahin, 2021).
Extraction Techniques
Research has explored the extraction of similar phenolic alcohols from solutions using techniques like emulsion liquid membranes. This process is particularly relevant for substances common in olive mill wastewater, demonstrating the environmental applications of this compound (Reis, Freitas, Ferreira, & Carvalho, 2006).
Enantioselectivity in Hydrolysis
The enantioselective hydrolysis of related compounds to produce optically pure forms of 1-(4-Biphenylyl)ethanol has been studied. Bacillus amyloliquefaciens esterase was used for this purpose, improving enantioselectivity by modifying reaction conditions like temperature and additives. This research contributes to the understanding of asymmetric synthesis in pharmaceutical production (Liu, Zheng, Imanaka, & Xu, 2014).
Role in Differentiation of Receptors
Studies dating back to 1967 have shown that structural modification of compounds similar to 1-(4-Biphenylyl)ethanol can influence sympathomimetic activity. Such research has contributed to the differentiation of beta-receptor populations, impacting our understanding of cardiac, respiratory, and vascular responses to various stimuli (Lands, Ludueña, & Buzzo, 1967).
Biocatalytic Preparation for Pharmaceutical Intermediates
Efficient biocatalytic methods have been developed for producing enantiomerically pure forms of compounds similar to 1-(4-Biphenylyl)ethanol, which are important as pharmaceutical intermediates. For example, Escherichia coli cells have been used to convert 4-(trifluoromethyl)acetophenone to its corresponding alcohol with high yield and enantiomeric excess, highlighting the potential of biocatalytic processes in pharmaceutical manufacturing (Chen, Xia, Liu, & Wang, 2019).
Safety and Hazards
When handling 1-(4-Biphenylyl)ethanol, it’s recommended to ensure adequate ventilation, use personal protective equipment, and avoid dust formation . It should not be released into the environment . In case of contact with skin or eyes, it’s advised to rinse immediately with plenty of water and seek medical attention .
properties
IUPAC Name |
1-(4-phenylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOISDOCZKZYADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034051 | |
| Record name | 1-([Biphenyl]-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyl)ethanol | |
CAS RN |
3562-73-0 | |
| Record name | 1-(4-Biphenylyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl(1,1'-biphenyl)-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Biphenylyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([Biphenyl]-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methyl[1,1'-biphenyl]-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical reaction involving 1-(4-Biphenylyl)ethanol described in the research?
A1: The research focuses on using 1-(4-Biphenylyl)ethanol as a starting material to synthesize substituted 1-(4-Biphenylyl)ethylnitramines. [] This synthesis involves a Mitsunobu reaction where 1-(4-Biphenylyl)ethanol reacts with ethyl N-nitro-carbamate. []
Q2: Why is this research significant?
A2: The synthesized 1-(4-Biphenylyl)ethylnitramines are described as bioisosteres of Profen. [] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. This suggests that the synthesized compounds could potentially have similar therapeutic effects as Profen, which is a non-steroidal anti-inflammatory drug (NSAID). Therefore, this research could lead to the development of new NSAIDs with potentially improved efficacy or safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

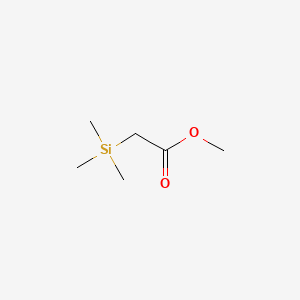
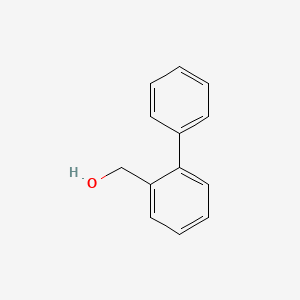
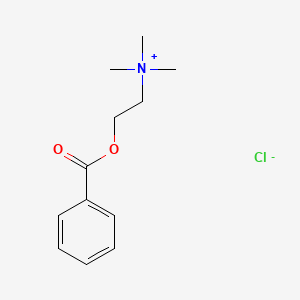
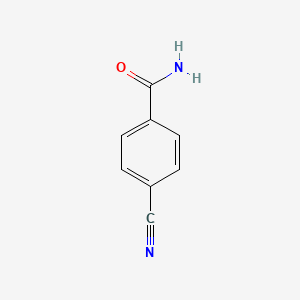

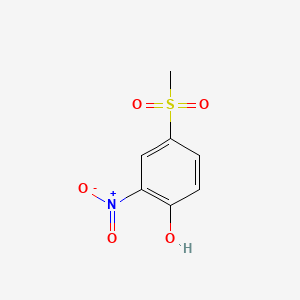
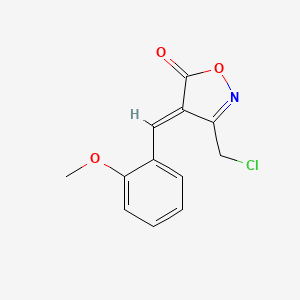


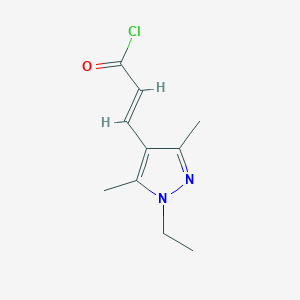

![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)
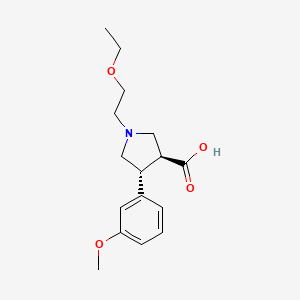
![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)